molecular formula C9H10F2N2O B2990675 2-[(3,3-Difluorocyclobutyl)methoxy]pyrazine CAS No. 2200107-21-5

2-[(3,3-Difluorocyclobutyl)methoxy]pyrazine

Cat. No.: B2990675
CAS No.: 2200107-21-5
M. Wt: 200.189
InChI Key: VPXRQTFAVYNPLK-UHFFFAOYSA-N
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Description

2-[(3,3-Difluorocyclobutyl)methoxy]pyrazine is a pyrazine derivative characterized by a methoxy group at the C-2 position and a 3,3-difluorocyclobutylmethoxy substituent at the adjacent C-3 position. Pyrazines are heterocyclic aromatic compounds with two nitrogen atoms in a six-membered ring, known for their role in flavor chemistry, pharmaceuticals, and materials science . The methoxy group at C-2 is a common structural motif in bioactive pyrazines, influencing electronic properties and intermolecular interactions . The 3,3-difluorocyclobutylmethoxy group introduces steric bulk and electron-withdrawing fluorine atoms, which may enhance metabolic stability and modulate solubility compared to non-fluorinated analogs .

Properties

IUPAC Name

2-[(3,3-difluorocyclobutyl)methoxy]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O/c10-9(11)3-7(4-9)6-14-8-5-12-1-2-13-8/h1-2,5,7H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXRQTFAVYNPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)COC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,3-Difluorocyclobutyl)methoxy]pyrazine typically involves the use of fluorinated building blocks. One common intermediate used in the synthesis is (3,3-Difluorocyclobutyl)methanol . The preparation of this intermediate can be achieved through the reaction of dichloroketene with tert-butyl or benzyl vinyl ether . The final step involves the coupling of this intermediate with a pyrazine derivative under appropriate reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3,3-Difluorocyclobutyl)methoxy]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazine ring.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce various methoxy-substituted pyrazine derivatives.

Scientific Research Applications

2-[(3,3-Difluorocyclobutyl)methoxy]pyrazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(3,3-Difluorocyclobutyl)methoxy]pyrazine involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, methoxypyrazines are known to interact with various enzymes and receptors in biological systems . The difluorocyclobutyl group may enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

Structural and Electronic Comparisons

The table below highlights key structural differences and similarities between 2-[(3,3-Difluorocyclobutyl)methoxy]pyrazine and related compounds:

Compound Name Substituents (C-2, C-3) Fluorine Content Molecular Weight (g/mol) Key Properties/Applications References
2-[(3,3-Difluorocyclobutyl)methoxy]pyrazine Methoxy, 3,3-difluorocyclobutylmethoxy 2 F atoms ~240 (estimated) Enhanced metabolic stability, potential CNS activity
2-Methoxy-3-isobutylpyrazine (IBMP) Methoxy, isobutyl 0 F atoms 166.22 Earthy aroma (wine, vegetables); sensory threshold ~2 ng/L
2-Methoxy-3-(2-methylpropyl)pyrazine Methoxy, 2-methylpropyl 0 F atoms 166.22 Similar to IBMP; used in flavorings
Trifluoromethylpyrazole derivatives Trifluoromethyl, pyrazole core 3 F atoms Varies (~200–300) High electron affinity; OFET applications
8-(2-Fluoro-4-nitrophenoxy)-triazolo[4,3-a]pyrazine Fluoro-nitroaryl, triazolo-pyrazine 1 F atom 292.24 Intermediate in bioactive compounds

Key Observations :

  • Fluorine Impact: The difluorocyclobutyl group in the target compound provides a balance of steric hindrance and electronic effects distinct from trifluoromethyl (stronger electron-withdrawing) or non-fluorinated alkyl groups (electron-donating) .
  • Bioactivity : Unlike flavor-oriented methoxy-alkylpyrazines (e.g., IBMP), the difluorocyclobutyl group may confer pharmacological relevance, similar to fluorinated triazolopyrazines used in drug intermediates .
  • Stability : Fluorine atoms reduce metabolic degradation, as seen in trifluoromethylpyrazoles, suggesting improved pharmacokinetics for the target compound .
Physicochemical and Functional Comparisons
  • Solubility : Methoxy groups enhance hydrophilicity, but the difluorocyclobutylmethoxy substituent may reduce water solubility compared to smaller alkyl groups (e.g., isobutyl in IBMP) .
  • Synthetic Complexity : The cyclobutyl ring introduces synthetic challenges compared to linear alkyl or aryl substituents, requiring specialized fluorination and cyclization steps .

Biological Activity

2-[(3,3-Difluorocyclobutyl)methoxy]pyrazine is a novel compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on current research findings.

Chemical Structure and Synthesis

The compound features a pyrazine ring substituted with a methoxy group and a difluorocyclobutyl moiety. The synthesis typically involves the reaction of appropriate pyrazine derivatives with difluorocyclobutyl alcohols under controlled conditions. This method ensures high yields and purity, which are essential for biological testing.

The biological activity of 2-[(3,3-Difluorocyclobutyl)methoxy]pyrazine is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The difluorocyclobutyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it may serve as a lead compound for developing new antibiotics.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Anticancer Activity

Preliminary studies have demonstrated that 2-[(3,3-Difluorocyclobutyl)methoxy]pyrazine exhibits cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of 2-[(3,3-Difluorocyclobutyl)methoxy]pyrazine against resistant bacterial strains highlighted its potential in combating antibiotic resistance. The compound was tested alongside standard antibiotics, showing synergistic effects when combined with existing therapies.
  • Cancer Cell Line Testing : In vitro assays using MTT assays on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines.

Safety and Toxicology

Toxicological assessments have indicated that while the compound shows promising biological activity, it also requires thorough evaluation for safety. Preliminary data suggest low acute toxicity; however, long-term studies are necessary to ascertain chronic effects and potential carcinogenicity.

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